molecular formula C23H19N3O4 B2426144 N-(2-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide CAS No. 898463-67-7

N-(2-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide

Cat. No. B2426144
CAS RN: 898463-67-7
M. Wt: 401.422
InChI Key: WESVREGLWCFCOZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is also known as MNPA and is a synthetic molecule that has shown promising results in various scientific studies.

Scientific Research Applications

Computational and Pharmacological Potential of Novel Derivatives

Research focused on the computational and pharmacological potential of novel derivatives, including those related to N-(2-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, highlights their potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Studies involve docking against targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), followed by investigations into toxicity, tumor inhibition, and free radical scavenging potential (Faheem, 2018).

Anti-HIV Activity of Naphthalene Derivatives

The synthesis and screening of Naphthalene derivatives for their inhibitory activity against HIV in MT-4 cells signify the potential therapeutic applications of these compounds in antiviral treatments. Notably, certain derivatives have shown potent in vitro activity against HIV-1, indicating a promising direction for developing new antiviral agents (Hamad et al., 2010).

Structural Studies on Co-crystals and Salts

Structural studies on co-crystals and salts involving quinoline derivatives, which share a structural motif with the compound of interest, provide insights into the molecular arrangements and interactions within crystalline materials. These studies contribute to the understanding of molecular stability and can guide the design of materials with desired physical and chemical properties (Karmakar et al., 2009).

Synthesis and Evaluation of Pyrazoline Derivatives

Research into the synthesis and evaluation of pyrazoline derivatives, including toxicity analysis and antioxidant activity, showcases the broad application of these compounds in medicinal chemistry. Specifically, the antioxidant potential of these derivatives is of interest for developing treatments for diseases caused by oxidative stress (Jasril et al., 2019).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-30-20-12-5-4-10-18(20)24-21(27)15-25-13-14-26(23(29)22(25)28)19-11-6-8-16-7-2-3-9-17(16)19/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESVREGLWCFCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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